molecular formula C17H19N4O8P B1251671 Riboflavin cyclic-4',5'-phosphate

Riboflavin cyclic-4',5'-phosphate

Cat. No. B1251671
M. Wt: 438.3 g/mol
InChI Key: CVZKYDYRJQYYDJ-SCRDCRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Riboflavin cyclic 4',5'-phosphate is a flavin mononucleotide that is riboflavin (vitamin B2) in which the 4' and 5' hydroxy groups have been converted into a cyclic hydrogen phosphate ester. It has a role as a metabolite. It is a ribitol phosphate and a flavin mononucleotide. It derives from a riboflavin. It is a conjugate acid of a riboflavin cyclic 4',5'-phosphate(2-).
Riboflavin cyclic-4', 5'-phosphate, also known as CFMN or cyclic flavin mononucleotide, belongs to the class of organic compounds known as flavins. Flavins are compounds containing a flavin (7, 8-dimethyl-benzo[g]pteridine-2, 4-dione) moiety, with a structure characterized by an isoalloaxzine tricyclic ring. Riboflavin cyclic-4', 5'-phosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Riboflavin cyclic-4', 5'-phosphate can be converted into riboflavin. Outside of the human body, riboflavin cyclic-4', 5'-phosphate can be found in a number of food items such as ostrich fern, cucumber, pak choy, and evening primrose. This makes riboflavin cyclic-4', 5'-phosphate a potential biomarker for the consumption of these food products.

Scientific Research Applications

1. Biological Occurrence and Quantification

Riboflavin cyclic-4',5'-phosphate (cyclic FMN or cFMN) is known to form in vitro from FAD by rat liver enzymes. Researchers have successfully quantified cFMN in rat liver extracts at nanomolar concentrations, confirming its presence in biological tissues. The identification of cFMN was meticulous, involving HPLC and fluorimetric detection methods (Canales et al., 2005).

2. Enzymic Formation from FAD

A specific low-Km FMN cyclase in rat liver has been identified for the formation of riboflavin cyclic-4',5'-phosphate from FAD. This novel enzyme, tentatively named FAD-AMP lyase (cyclizing) or FMN cyclase, suggests an enzymic pathway for flavins in mammals, indicating the biological relevance of 4',5'-cFMN, potentially as a flavocoenzyme or regulatory signal (Fraiz et al., 1998).

3. Novel Synthesis Approaches

In a study from 1959, a novel synthesis of riboflavin cyclic-4',5'-phosphate was explored through the alcoholysis reaction of catechol cyclic phosphate with riboflavin. This synthesis method provided insights into potential industrial applications for the production of riboflavin derivatives (Ukita & Nagasawa, 1959).

4. Riboflavin Biosynthesis Mechanism

Studies on L-3,4-dihydroxy-2-butanone 4-phosphate synthase, crucial for riboflavin biosynthesis, revealed significant details about the mechanism of riboflavin precursor formation. Understanding this mechanism is essential for grasping the overall pathway of riboflavin biosynthesis, which includes the formation of riboflavin cyclic-4',5'-phosphate (Volk & Bacher, 1991).

properties

Product Name

Riboflavin cyclic-4',5'-phosphate

Molecular Formula

C17H19N4O8P

Molecular Weight

438.3 g/mol

IUPAC Name

10-[(2S,3S)-2,3-dihydroxy-3-[(4R)-2-hydroxy-2-oxo-1,3,2λ5-dioxaphospholan-4-yl]propyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C17H19N4O8P/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(23)12-6-28-30(26,27)29-12/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,26,27)(H,20,24,25)/t11-,12+,14-/m0/s1

InChI Key

CVZKYDYRJQYYDJ-SCRDCRAPSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@H]4COP(=O)(O4)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C4COP(=O)(O4)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riboflavin cyclic-4',5'-phosphate
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Riboflavin cyclic-4',5'-phosphate

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